Lipophilic Ligand Efficiency Score vs. 3-Phenyl Analog
The target compound's C3-p-tolyl substituent adds a methyl group relative to the closest commercial analog, 5-methyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione . This single-atom change increases calculated LogD by approximately 0.5 units, shifting the compound into a more favorable lipophilic space (cLogP 3.3 vs. 2.8 for the 3-phenyl comparator) . In related purine-triazole series, such a shift has been directly correlated with a 2–3-fold improvement in cell-based anticancer potency while maintaining acceptable solubility [1].
| Evidence Dimension | Partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ~3.3 (predicted; C22H20N6O2) |
| Comparator Or Baseline | 5-methyl-9-phenethyl-3-phenyl analog (cLogP ~2.8, predicted) |
| Quantified Difference | ΔcLogP ≈ +0.5 |
| Conditions | Predicted by fragment-based computation (ChemDraw/ACD Labs); experimental validation not yet located |
Why This Matters
A higher cLogP within the range of 2–4 is associated with improved cell permeability and target engagement in intracellular assays, directly supporting procurement for cell-based screening.
- [1] Shaaban OG et al. Purines and triazolo[4,3-e]purines containing pyrazole moiety as potential anticancer and antioxidant agents. Future Med Chem. 2018;10(12):1449-1464. View Source
